molecular formula C8H16N2S B14153488 N-(butan-2-yl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine CAS No. 355156-83-1

N-(butan-2-yl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B14153488
CAS No.: 355156-83-1
M. Wt: 172.29 g/mol
InChI Key: FPORBLGIQSSPPA-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a butan-2-yl group and a methyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine can be achieved through several methods. One common approach involves the reaction of 2-aminothiazole with butan-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butan-2-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole and tetrahydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(butan-2-yl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(butan-2-yl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine: This compound is unique due to its specific substitution pattern on the thiazole ring.

    N-(butan-2-yl)-4,5-dihydro-1,3-thiazol-2-amine: Lacks the methyl group, which can affect its reactivity and biological activity.

    N-(butan-2-yl)-5-methyl-1,3-thiazol-2-amine: The absence of the dihydrothiazole ring can lead to different chemical and biological properties.

Uniqueness

The presence of both the butan-2-yl and methyl groups in this compound makes it a versatile compound with unique reactivity and potential applications. Its specific structure allows for targeted interactions with biological molecules, making it valuable in medicinal chemistry and other research fields.

Properties

CAS No.

355156-83-1

Molecular Formula

C8H16N2S

Molecular Weight

172.29 g/mol

IUPAC Name

N-butan-2-yl-5-methyl-4,5-dihydro-1,3-thiazol-2-amine

InChI

InChI=1S/C8H16N2S/c1-4-6(2)10-8-9-5-7(3)11-8/h6-7H,4-5H2,1-3H3,(H,9,10)

InChI Key

FPORBLGIQSSPPA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=NCC(S1)C

Origin of Product

United States

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